Cytidine, N-acetyl-2'-O-methyl- is a modified nucleoside that plays a significant role in biochemical processes, particularly in the structure and function of RNA. This compound is characterized by the presence of a methyl group at the 2' position of the ribose sugar and an acetyl group attached to the nitrogen atom of the cytosine base. The molecular formula for Cytidine, N-acetyl-2'-O-methyl- is C₁₂H₁₇N₃O₆, with a molar mass of approximately 299.28 g/mol .
Cytidine, N-acetyl-2'-O-methyl- can be sourced from various chemical suppliers and is often synthesized in laboratory settings due to its significance in nucleic acid research and therapeutic applications. It is commonly utilized in studies involving RNA modifications and gene regulation mechanisms .
This compound falls under the category of nucleosides, specifically modified nucleosides. Its classification is further specified as a 2'-O-methylated nucleoside, which indicates the presence of a methyl group on the ribose sugar at the 2' position, a modification that is known to influence the stability and functionality of RNA molecules .
The synthesis of Cytidine, N-acetyl-2'-O-methyl- can be achieved through several methods, primarily focusing on methylation reactions. A common approach involves starting with cytidine and performing selective methylation at the 2' hydroxyl group using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate .
The synthesis can yield high purity products through careful control of reaction conditions, including temperature and reaction time. Purification methods such as chromatography are often employed to isolate the desired product from unreacted starting materials and byproducts.
The molecular structure of Cytidine, N-acetyl-2'-O-methyl- consists of a ribose sugar moiety bonded to a cytosine base with specific modifications:
The structural features include:
These modifications significantly affect its biochemical properties and interactions within RNA structures.
Cytidine, N-acetyl-2'-O-methyl- participates in various chemical reactions typical for nucleosides:
The mechanism of action for Cytidine, N-acetyl-2'-O-methyl- primarily revolves around its role in RNA biology:
Cytidine, N-acetyl-2'-O-methyl- has several scientific applications:
N-acetyltransferase 10 (NAT10) is the sole conserved enzyme responsible for N4-acetylcytidine (ac4C) formation across eukaryotic and prokaryotic organisms. This enzyme contains a canonical Gcn5-related N-acetyltransferase (GNAT) domain (residues 528–753) and an RNA-binding domain (residues 771–892), enabling its dual function in protein and RNA acetylation [2] [5]. NAT10 catalyzes acetyl group transfer from acetyl-CoA to the N4 position of cytidine, forming ac4C in a reaction dependent on ATP hydrolysis for structural rearrangement [6] [8]. Subcellular localization studies reveal NAT10's nucleolar predominance, mediated by nucleolar localization sequences (NuLSs), though phosphorylation by GSK-3β triggers cytoplasmic translocation in cancer cells [2]. NAT10 knockout experiments demonstrate complete loss of ac4C in 18S rRNA (notably at positions 1842 and 1337), tRNAs, and mRNAs, confirming its non-redundant role [5] [8].
2'-O-methylation (Nm) is executed by fibrillarin (FBL), a conserved S-adenosylmethionine (SAM)-dependent methyltransferase. FBL functions within box C/D small nucleolar ribonucleoproteins (snoRNPs), which comprise scaffolding proteins (SNU13, NOP56/58) and guide snoRNAs [3] [10]. The catalytic mechanism involves snoRNA-guided substrate recognition: snoRNAs contain antisense elements that form complementary base pairs with target RNA sequences, positioning the methylation site precisely 5 nucleotides upstream of the D box [9]. For example, SNORD113-6 guides 2'-O-methylation of tRNALeu(TAA) at position 47, preventing site-specific fragmentation under stress [9]. Similarly, SNORD13 facilitates ac4C deposition in 18S rRNA helix 45 through a non-canonical interaction with NAT10 [3].
NAT10 requires acetyl-CoA as an acetyl donor and ATP for enzymatic activation. Structural studies reveal ATP binding induces conformational changes in NAT10’s helicase domain (residues 281–488), optimizing acetyltransferase domain accessibility [2] [6]. FBL utilizes SAM as a methyl donor, generating S-adenosylhomocysteine as a byproduct. Cofactor availability directly modulates modification efficiency: acetyl-CoA flux from glycolysis or fatty acid oxidation regulates ac4C levels, while SAM synthesis via one-carbon metabolism influences Nm deposition [5] [8].
Table 1: Enzymes and Cofactors in ac4C and Nm Biosynthesis
| Enzyme/Complex | Catalytic Function | Essential Cofactors | Substrates |
|---|---|---|---|
| NAT10 | N4-acetylcytidine formation | Acetyl-CoA, ATP | rRNA, tRNA, mRNA |
| Fibrillarin (FBL) | 2'-O-ribose methylation | S-Adenosylmethionine (SAM) | rRNA, tRNA, snRNA |
| Box C/D snoRNPs | Target site recognition | N/A | RNA with D-box motif |
| THUMPD1 | tRNA-specific adapter for NAT10 | ATP | tRNA |
Box C/D snoRNAs serve as GPS-like guides for site-specific ac4C and Nm modifications. SNORD13 exemplifies this by directing ac4C to 18S rRNA at position 1842 via a bipartite antisense element (18S-A/18S-B) that base-pairs with helix 45. Disruption of SNORD13’s kink-turn motif or antisense pairing ablates ac4C deposition [3]. Similarly, SNORD113-6 guides 2'-O-methylation to tRNALeu(TAA) at position 47, shielding it from stress-induced cleavage into tRNA-derived fragments (tRFs) [9]. These snoRNAs undergo intricate processing: transcription by RNA Pol II, 3'-end extension for stem-loop formation, and assembly with core RNP proteins. Notably, NAT10-dependent ac4C and FBL-mediated Nm exhibit spatial coordination when guided by the same or adjacent snoRNAs, suggesting a "modification cascade" on shared RNA substrates [7] [9].
Table 2: Key snoRNA Guides for ac4C and Nm Modifications
| snoRNA | Target RNA | Modification | Biological Role |
|---|---|---|---|
| SNORD13 | 18S rRNA (C1842) | ac4C | Ribosome biogenesis, translation fidelity |
| SNORD113-6 | tRNALeu(TAA) (U47) | 2'-O-methylation | Prevents tRNA fragmentation, vascular remodeling |
| snoR105/snoR146 | Plant rRNAs/tRNAs | ac4C/Nm | Stress adaptation, development |
ac4C and Nm modifications exhibit dynamic crosstalk with other epitranscriptomic marks. ac4C in mRNA coding regions enhances translation efficiency synergistically with N6-methyladenosine (m6A) in 5' UTRs, as both recruit eIF3 initiation factors [5] [10]. Conversely, ac4C competes with m5C (5-methylcytidine) for overlapping cytidine residues in tRNAs, modulating translation accuracy during stress responses [6]. In neurodevelopment, NAT10-mediated ac4C stabilizes SYT9 mRNA, while concurrent 2'-O-methylation by FBL protects neural transcripts from degradation [8] [10]. This coordination is disrupted in diseases: cancer cells exploit NAT10-FBL interplay to stabilize fatty acid metabolism genes (e.g., ACSL4, ELOVL6), promoting lipid accumulation and proliferation [5].
Table 3: Crosstalk Between ac4C/Nm and Other RNA Modifications
| Modification Pair | Functional Interaction | Biological Outcome |
|---|---|---|
| ac4C + m6A | Cooperative eIF3 recruitment | Enhanced translation initiation |
| ac4C + m5C | Substrate competition at cytidine residues | Stress-adapted tRNA decoding |
| Nm + Ψ | rRNA structural stabilization | Ribosome assembly and fidelity |
| ac4C + 2'-O-methylation | mRNA stability in neural transcripts | Neurodevelopment and pain regulation |
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